
1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane is an organosilicon compound characterized by the presence of a trisilane backbone with a phenyl group substituted at one end. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane typically involves the hydrosilylation reaction of vinyl-substituted aromatic compounds with trisilane derivatives. The reaction is often catalyzed by platinum-based catalysts under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substitution patterns.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include silanol, silane, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane exerts its effects involves interactions with various molecular targets. The phenyl group can participate in π-π interactions, while the trisilane backbone provides flexibility and stability. These interactions facilitate the compound’s incorporation into complex molecular structures, enhancing its utility in various applications .
Comparaison Avec Des Composés Similaires
1,2-bis-(4-ethenylphenyl)ethane: Similar in structure but with an additional phenyl group, leading to different physical and chemical properties.
4-ethenylphenylboronic acid: Shares the ethenylphenyl moiety but differs in its functional groups, affecting its reactivity and applications.
Uniqueness: 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane stands out due to its trisilane backbone, which imparts unique properties such as enhanced thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications requiring durable and stable materials .
Propriétés
Numéro CAS |
116410-55-0 |
|---|---|
Formule moléculaire |
C15H28Si3 |
Poids moléculaire |
292.64 g/mol |
Nom IUPAC |
[dimethyl(trimethylsilyl)silyl]-(4-ethenylphenyl)-dimethylsilane |
InChI |
InChI=1S/C15H28Si3/c1-9-14-10-12-15(13-11-14)17(5,6)18(7,8)16(2,3)4/h9-13H,1H2,2-8H3 |
Clé InChI |
XABGEGDNXSWEHD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





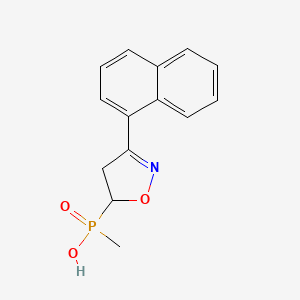
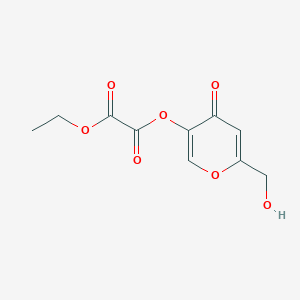

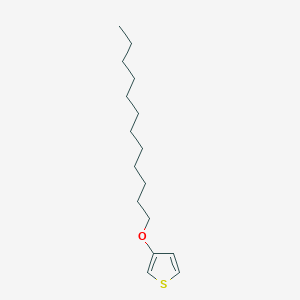
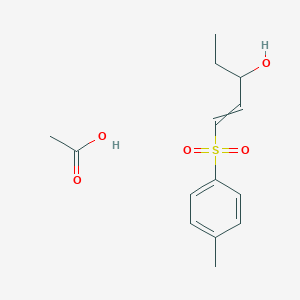
![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)
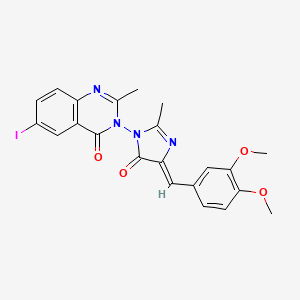

![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)
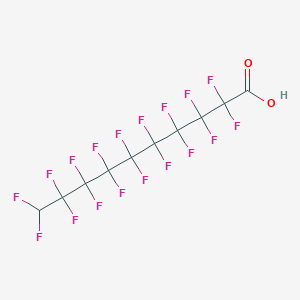
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
